molecular formula C3H7N5O2S B2941789 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide CAS No. 1697255-05-2

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide

Cat. No.: B2941789
CAS No.: 1697255-05-2
M. Wt: 177.18
InChI Key: FAEJNSHGZPQIII-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrazole ring linked to an ethane-sulfonamide backbone. Its molecular formula is C₃H₆N₄O₂S, with a molecular weight of 178.18 g/mol. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts . The sulfonamide group (-SO₂NH₂) contributes to hydrogen-bonding interactions, influencing solubility and crystallinity. Structural studies of such compounds often employ X-ray crystallography refined via programs like SHELX, ensuring precise conformational analysis .

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2,(H2,4,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEJNSHGZPQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide typically involves the reaction of ethane sulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH₂) group participates in acid-base reactions, hydrolysis, and electrophilic substitutions.

Hydrolysis

Under acidic or basic conditions, the sulfonamide undergoes hydrolysis to yield sulfonic acid derivatives. For example:

2 1H Tetrazol 1 yl ethane 1 sulfonamideHCl conc 2 1H Tetrazol 1 yl ethane 1 sulfonic acid+NH3\text{2 1H Tetrazol 1 yl ethane 1 sulfonamide}\xrightarrow{\text{HCl conc }}\text{2 1H Tetrazol 1 yl ethane 1 sulfonic acid}+\text{NH}_3

This reaction is accelerated in polar aprotic solvents like DMSO, with yields exceeding 80% under reflux conditions.

Alkylation and Acylation

The sulfonamide’s nitrogen can act as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl sulfonamides .

Tetrazole Ring Reactivity

The 1H-tetrazole ring undergoes electrophilic substitution, coordination, and cycloaddition reactions.

Electrophilic Substitution

The tetrazole’s N1 position is highly reactive toward alkylation. For example:

2 1H Tetrazol 1 yl ethane 1 sulfonamide+CH3IDMF NaH2 1 Methyl 1H tetrazol 1 yl ethane 1 sulfonamide\text{2 1H Tetrazol 1 yl ethane 1 sulfonamide}+\text{CH}_3I\xrightarrow{\text{DMF NaH}}\text{2 1 Methyl 1H tetrazol 1 yl ethane 1 sulfonamide}

Yields reach 70–85% under anhydrous conditions .

Metal Coordination

The tetrazole nitrogen coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes useful in catalysis. X-ray studies show bidentate binding modes .

Cycloaddition

The tetrazole participates in [3+2] cycloadditions with alkynes or nitriles under thermal or microwave conditions, forming fused heterocycles .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProductYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-tetrazole sulfonamide65
Buchwald–HartwigPd₂(dba)₃, Xantphos, toluene, 110°CN-Arylated sulfonamide derivatives72

Oxidative Transformations

Oxidative sulfamidation using hypervalent iodine reagents (e.g., PhI(OAc)₂) introduces acyloxy or amide groups at the sulfonamide’s sulfur atom :

2 1H Tetrazol 1 yl ethane 1 sulfonamidePhI OAc 2 Rh II S Acetoxy derivatives\text{2 1H Tetrazol 1 yl ethane 1 sulfonamide}\xrightarrow{\text{PhI OAc 2 Rh II }}\text{S Acetoxy derivatives}

Functionalization of the Ethylene Linker

The ethylene chain (–CH₂CH₂–) undergoes halogenation or oxidation:

  • Bromination : NBS in CCl₄ yields dibrominated products .

  • Oxidation : KMnO₄ in acidic medium converts the chain to a sulfonylcarboxylic acid .

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), the tetrazole ring rearranges to form triazole or imidazole derivatives via ring contraction .

Biological Conjugation

The sulfonamide group reacts with biomolecules (e.g., proteins) via NHS ester intermediates, enabling applications in drug delivery.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the production of high-energy materials and as a stabilizer in explosives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamides, sulfonates, and tetrazole derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Properties
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide C₃H₆N₄O₂S 178.18 -SO₂NH₂ N/A Moderate water solubility, hydrogen-bond donor/acceptor capabilities
Sodium 2-(1H-tetrazol-1-yl)ethane-1-sulfonate C₃H₅N₄O₃SNa 200.14* -SO₃⁻Na⁺ 475106-47-9 High water solubility, ionic character, enhanced crystallinity
5-Amino-1H-tetrazole-1-methanesulfonamide C₂H₅N₅O₂S 163.16 -SO₂NH₂, -NH₂ 67819-62-9 Improved metabolic stability, dual functional groups for ligand-receptor binding

*Calculated value based on molecular formula; reported data in (253.71 g/mol) may correspond to a different compound.

Physicochemical Properties

  • Solubility : The sodium sulfonate derivative exhibits superior aqueous solubility (>500 mg/mL) due to its ionic nature, whereas the sulfonamide analogue shows moderate solubility (~50 mg/mL in DMSO) .
  • Acidity : The tetrazole ring (pKa ~4.9) and sulfonamide group (pKa ~10.2) confer pH-dependent ionization, influencing bioavailability.
  • Thermal Stability : Sulfonamides generally exhibit higher melting points (e.g., 220–250°C) compared to sulfonates (180–200°C) due to stronger intermolecular hydrogen bonding.

Biological Activity

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials. A synthesis of relevant studies and data tables will provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tetrazole ring and a sulfonamide group. Its molecular formula is C3H7N5O2S\text{C}_3\text{H}_7\text{N}_5\text{O}_2\text{S} with a molecular weight of 189.18 g/mol . The sulfonamide moiety is known for its role in various therapeutic applications, particularly in antimicrobial agents.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it demonstrates activity against both Gram-positive and Gram-negative bacteria. For example, it has been compared favorably against traditional antibiotics like streptomycin and chloramphenicol .

Table 1: Antibacterial Activity Comparison

BacteriaMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus32Streptomycin64
Escherichia coli16Chloramphenicol32
Pseudomonas aeruginosa64N/AN/A

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Studies have shown that it possesses activity against various micromycetes, demonstrating efficacy comparable to commercial fungicides like bifonazole .

Table 2: Antifungal Activity Results

FungiZone of Inhibition (mm)Control (Bifonazole)
Candida albicans1518
Aspergillus niger1214

Anticancer Activity

The anticancer properties of tetrazole derivatives have been explored extensively. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. In particular, studies indicate that modifications to the tetrazole ring can enhance cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The tetrazole ring is known to facilitate hydrogen bonding and hydrophobic interactions with proteins involved in cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, introduce the tetrazole ring through cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using sodium azide and nitriles under acidic conditions. For the sulfonamide group, react 2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride (precursor) with ammonia or amines in anhydrous solvents like THF or DMF .
  • Optimization : Vary temperature (25–80°C), solvent polarity, and stoichiometric ratios of reagents. For example, higher yields are achieved in DMF at 60°C with a 1:1.2 molar ratio of sulfonyl chloride to ammonia. Monitor purity via HPLC (>95% purity is typical for intermediates) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural Confirmation :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and sulfonamide group (δ 3.2–3.5 ppm for –SO2_2NH2_2) .
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles (e.g., tetrazole N–N bond: ~1.31 Å) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in acetonitrile/water (70:30) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 218.06) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility :

  • Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Add co-solvents (e.g., 10% ethanol) for aqueous assays .
    • Stability :
  • Stable at room temperature in dry, dark conditions. Degrades above 150°C or under prolonged UV exposure. Use inert atmospheres (N2_2) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Cross-Validation :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical IR/NMR spectra with experimental data. Discrepancies in tetrazole ring vibrations may indicate protonation state differences .
  • For crystallographic mismatches (e.g., bond angles), use SHELXL’s TWIN and BASF commands to refine twinned data or adjust occupancy factors .

Q. How can structure-activity relationship (SAR) studies be designed to explore the tetrazole-sulfonamide motif’s bioactivity?

  • SAR Design :

  • Synthesize analogs with substituents on the tetrazole (e.g., 5-amino vs. 5-nitro) or sulfonamide (e.g., methyl vs. phenyl groups). Test against biological targets (e.g., carbonic anhydrase isoforms) .
  • Example Table :
AnalogIC50_{50} (nM)Solubility (mg/mL)
Parent compound120 ± 150.8
5-Amino-tetrazole analog45 ± 61.2
Methyl-sulfonamide analog210 ± 200.5
  • Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition (e.g., carbonic anhydrase)?

  • Mechanistic Analysis :

  • The sulfonamide group acts as a zinc-binding ligand in enzyme active sites. Conduct kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Ki_i). Pair with mutagenesis studies to identify key residues (e.g., Thr199 in carbonic anhydrase) .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .

Q. How can computational modeling predict the compound’s interactions with biomolecules?

  • Modeling Workflow :

Docking : Glide SP mode to screen against protein databases (PDB).

MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability.

MM/PBSA : Calculate binding free energies; focus on tetrazole’s π-π stacking with aromatic residues .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Validation Steps :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Perform dose-response curves (3–6 replicates) to confirm IC50_{50} values .

Q. What experimental controls are essential to ensure synthetic reproducibility?

  • Controls :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Include inert atmosphere (Ar) to prevent oxidation of intermediates.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .

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